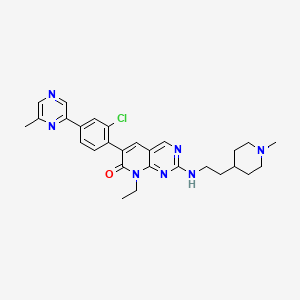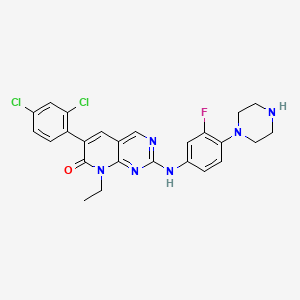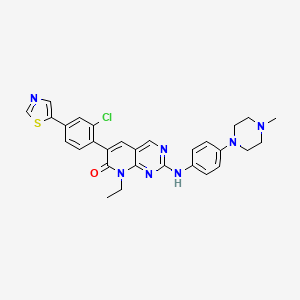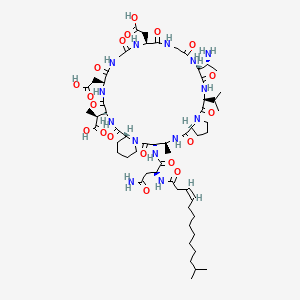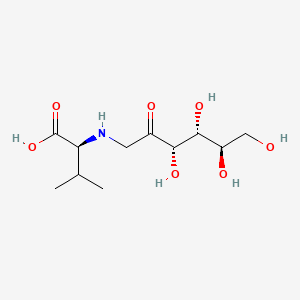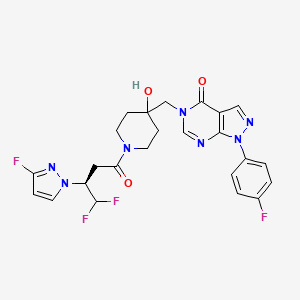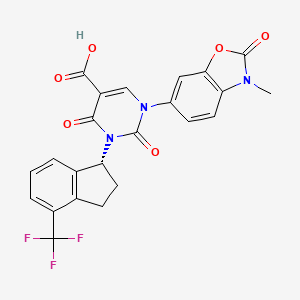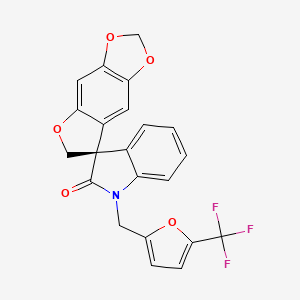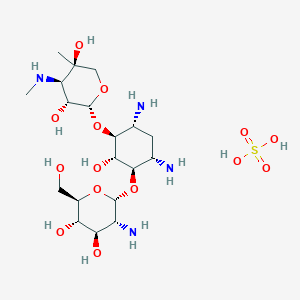
Gentamicin X2 sulfate
Übersicht
Beschreibung
Gentamicin X2 sulfate is a minor component of the gentamicin complex, which is a mixture of aminoglycoside antibiotics produced by the bacterium Micromonospora purpurea . This compound is known for its potent antibacterial properties and is used to treat severe infections caused by gram-negative bacteria . It is particularly effective against Pseudomonas aeruginosa and other resistant bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gentamicin X2 sulfate is typically produced through fermentation processes involving Micromonospora species . The fermentation broth is subjected to various purification steps, including ion-exchange chromatography and crystallization, to isolate the gentamicin complex components . Chemical synthesis of gentamicin X2 involves complex steps, including ring cleavage and reglycosylation of sisomicin .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Micromonospora purpurea . The fermentation process is carefully monitored to maintain optimal conditions for bacterial growth and antibiotic production. After fermentation, the broth undergoes multiple purification steps to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Gentamicin X2 sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include trifluoroacetic acid, pentafluoropropionic acid, and acetonitrile . These reagents are used under specific conditions, such as controlled pH and temperature, to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various gentamicin congeners, such as gentamicin C1, C2, and C2a . These congeners have distinct antibacterial properties and are used in different therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Gentamicin X2 sulfate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes . In biology, this compound is used to investigate the mechanisms of antibiotic resistance and the development of new antibacterial agents . In medicine, it is used to treat severe bacterial infections, particularly those caused by gram-negative bacteria . In industry, this compound is used in the production of other aminoglycoside antibiotics and as a reference standard in quality control processes .
Wirkmechanismus
Gentamicin X2 sulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome, inhibiting protein synthesis . This binding interferes with the decoding of messenger RNA, leading to the production of faulty proteins and ultimately causing bacterial cell death . The molecular targets of this compound include the bacterial ribosome and various ribosomal proteins involved in protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Gentamicin X2 sulfate is part of the gentamicin complex, which includes other similar compounds such as gentamicin C1, C1a, C2, and C2a . These compounds share a similar aminoglycoside structure but differ in their specific chemical modifications and antibacterial properties . This compound is unique due to its potent readthrough activity, which allows it to bypass premature stop codons in bacterial mRNA and produce full-length proteins . This property makes this compound particularly effective against certain bacterial strains that are resistant to other aminoglycosides .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38N4O10.H2O4S/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17;1-5(2,3)4/h6-18,23-29H,3-5,20-22H2,1-2H3;(H2,1,2,3,4)/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDONMCALIGOQR-NJWRRGAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N4O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



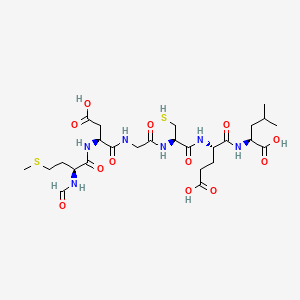
![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

